8-Ethyl-2,5-dimethylquinoline
Description
Properties
IUPAC Name |
8-ethyl-2,5-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-4-11-7-5-9(2)12-8-6-10(3)14-13(11)12/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDDZWALNFEDGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=C(C=C1)C)C=CC(=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2,5-dimethylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic conditions. Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an oxidizing agent and an acid catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of these synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-2,5-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the nitrogen atom in the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Scientific Research Applications
8-Ethyl-2,5-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: This compound is investigated for its potential as an antimalarial, anticancer, and antimicrobial agent.
Industry: It is utilized in the production of dyes, pigments, and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 8-Ethyl-2,5-dimethylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, inhibiting the replication and transcription processes. It also interacts with enzymes, altering their activity and leading to various biochemical effects. The pathways involved include inhibition of topoisomerases and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Comparison of Key Parameters
- Substituent Effects: Electron-Withdrawing vs. In contrast, the ethyl group in this compound is electron-donating, which may increase lipophilicity and membrane permeability. Steric Effects: The ethyl group at position 8 introduces steric bulk compared to smaller substituents (e.g., chloro or methoxy), possibly altering binding affinity in receptor pockets .
Crystallographic and Stability Data
- 4-Chloro-2,5-dimethylquinoline crystallizes in a monoclinic system (space group P2₁/c) with distinct unit cell parameters, suggesting a tightly packed lattice that may correlate with thermal stability . No crystallographic data are available for this compound, limiting direct stability comparisons.
Biological Activity
8-Ethyl-2,5-dimethylquinoline (EDMQ) is a nitrogen-containing heterocyclic compound derived from quinoline, notable for its unique structure characterized by an ethyl group at position 8 and two methyl groups at positions 2 and 5. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.
The biological activity of EDMQ primarily stems from its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- DNA Intercalation : EDMQ can intercalate into DNA structures, which may inhibit replication and transcription processes.
- Enzyme Interaction : The compound has been shown to affect enzyme activity, particularly topoisomerases, which are crucial for DNA manipulation during replication .
- Cellular Signaling Disruption : EDMQ can disrupt cellular signaling pathways, potentially leading to altered cell function and apoptosis in certain contexts.
Antimicrobial Properties
Research indicates that EDMQ exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against:
- Bacteria : Notably, strains such as Staphylococcus aureus and Escherichia coli show susceptibility to EDMQ .
- Fungi : The compound also displays antifungal activity, particularly against Candida albicans.
Anticancer Activity
EDMQ has been investigated for its potential as an anticancer agent. Studies have reported:
- Cytotoxic Effects : In vitro assays reveal that EDMQ can induce cytotoxicity in various cancer cell lines, including breast and colon cancer cells.
- Mechanistic Insights : The compound's ability to intercalate with DNA is believed to contribute to its anticancer effects by preventing proper DNA replication and function.
Case Studies
Several studies exemplify the biological activity of EDMQ:
- Antimicrobial Study : A study conducted by researchers at a pharmaceutical institute tested EDMQ against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting significant antimicrobial potential .
- Anticancer Research : In a study focusing on breast cancer cell lines, EDMQ was found to reduce cell viability by over 60% at concentrations of 50 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis as evidenced by increased caspase activity.
- Enzyme Inhibition : In a pharmacological evaluation, EDMQ was shown to inhibit topoisomerase II with an IC50 value of 15 µM, indicating its potential as a therapeutic agent targeting this enzyme in cancer treatment .
Comparative Analysis
To better understand the uniqueness of EDMQ compared to other quinoline derivatives, the following table summarizes some key biological activities:
| Compound | Antimicrobial Activity | Anticancer Activity | Enzyme Interaction |
|---|---|---|---|
| This compound | Yes | Yes | Topoisomerase II |
| 2-Methylquinoline | Moderate | Limited | None |
| Quinoline | Yes | Yes | Topoisomerase I |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
